molecular formula C10H15BrN2O3 B3024128 5-(Piperidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrobromide CAS No. 1177299-39-6

5-(Piperidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrobromide

Cat. No. B3024128
CAS RN: 1177299-39-6
M. Wt: 291.14 g/mol
InChI Key: SUVGWUKOEUUZLR-UHFFFAOYSA-N
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Description

5-(Piperidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrobromide is a chemical compound with the molecular formula C10H15BrN2O3 . It is a derivative of isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C10H15BrN2O3 . The molecule consists of an isoxazole ring attached to a piperidine ring via a methylene bridge, and a carboxylic acid group attached to the isoxazole ring .


Chemical Reactions Analysis

Isoxazoles, including this compound, can undergo various chemical reactions. For instance, they can participate in (3 + 2) cycloaddition reactions . The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 291.14 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the retrieved sources .

Future Directions

Isoxazoles, including 5-(Piperidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrobromide, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research directions may include the development of more eco-friendly synthetic strategies, exploration of their biological activities, and their application in drug discovery .

properties

IUPAC Name

5-(piperidin-1-ylmethyl)-1,2-oxazole-3-carboxylic acid;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3.BrH/c13-10(14)9-6-8(15-11-9)7-12-4-2-1-3-5-12;/h6H,1-5,7H2,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUVGWUKOEUUZLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=NO2)C(=O)O.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Piperidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrobromide
Reactant of Route 2
5-(Piperidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrobromide
Reactant of Route 3
5-(Piperidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrobromide
Reactant of Route 4
5-(Piperidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrobromide
Reactant of Route 5
5-(Piperidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrobromide
Reactant of Route 6
5-(Piperidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrobromide

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